molecular formula C26H36O5S B8264863 Benzyl 12-(tosyloxy)dodecanoate

Benzyl 12-(tosyloxy)dodecanoate

Cat. No.: B8264863
M. Wt: 460.6 g/mol
InChI Key: ZBZAYYCZCKDOBS-UHFFFAOYSA-N
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Description

Benzyl 12-(tosyloxy)dodecanoate is a synthetic ester derivative of dodecanoic acid (lauric acid), featuring a benzyl ester group at one terminus and a tosyloxy (p-toluenesulfonyloxy) substituent at the 12th carbon of the dodecanoate chain. This compound is primarily utilized in organic synthesis as an intermediate, leveraging the tosyloxy group’s reactivity as a leaving group in nucleophilic substitution reactions. Its molecular structure combines the hydrophobicity of the long alkyl chain with the aromatic benzyl group and the sulfonate-based tosyl moiety, making it distinct from simpler esters like methyl or benzyl dodecanoate.

Properties

IUPAC Name

benzyl 12-(4-methylphenyl)sulfonyloxydodecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O5S/c1-23-17-19-25(20-18-23)32(28,29)31-21-13-8-6-4-2-3-5-7-12-16-26(27)30-22-24-14-10-9-11-15-24/h9-11,14-15,17-20H,2-8,12-13,16,21-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZAYYCZCKDOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCCC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 12-(tosyloxy)dodecanoate can be synthesized through a multi-step process. One common method involves the esterification of dodecanoic acid with benzyl alcohol to form benzyl dodecanoate. This intermediate is then reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine to introduce the tosyloxy group, yielding this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 12-(tosyloxy)dodecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Produces various substituted dodecanoates depending on the nucleophile used.

    Reduction: Yields benzyl 12-hydroxydodecanoate.

    Oxidation: Results in benzyl 12-carboxydodecanoate.

Scientific Research Applications

Benzyl 12-(tosyloxy)dodecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 12-(tosyloxy)dodecanoate is primarily based on its ability to undergo nucleophilic substitution reactions. The tosyloxy group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the dodecanoate chain .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally related to benzyl 12-(tosyloxy)dodecanoate and serve as key comparators:

Benzyl Dodecanoate (CAS 140-25-0) Structure: Benzyl ester of dodecanoic acid without the tosyloxy group. Molecular Formula: C₁₉H₃₀O₂ Molecular Weight: 290.44 g/mol Key Properties: Used in industrial applications such as plasticizers or lubricants. Exhibits moderate skin irritation (Hazard Statement H315) .

Methyl Dodecanoate (CAS 111-82-0) Structure: Methyl ester of dodecanoic acid. Molecular Formula: C₁₃H₂₆O₂ Molecular Weight: 214.34 g/mol Key Properties: Non-hazardous, liquid at room temperature (melting point 5.2°C, boiling point 267°C). Used in fragrances and laboratory solvents .

Methyl Benzoate (CAS 93-58-3)

  • Structure : Methyl ester of benzoic acid.
  • Molecular Formula : C₈H₈O₂
  • Molecular Weight : 136.15 g/mol
  • Key Properties : Simpler aromatic ester with applications in flavoring agents and organic synthesis .

Physicochemical Properties Comparison

Property This compound Benzyl Dodecanoate Methyl Dodecanoate Methyl Benzoate
Molecular Weight ~434.5 g/mol (estimated) 290.44 g/mol 214.34 g/mol 136.15 g/mol
Boiling Point Not reported Not reported 267°C 198–199°C
Hazard Classification Likely reactive (tosyloxy group) H315 (skin irritation) Non-hazardous Not classified
Reactivity High (tosyloxy as leaving group) Low Low Moderate

Notes:

  • The tosyloxy group in this compound significantly enhances its reactivity compared to non-functionalized esters, enabling participation in SN2 reactions .

Toxicological and Environmental Profiles

Compound Toxicity Profile Environmental Impact
This compound Likely irritant (similar to tosylates) Potential aquatic toxicity due to sulfonate group
Benzyl Dodecanoate H315 (skin irritation) Low ecological risk
Methyl Dodecanoate Non-toxic Biodegradable, low persistence
Methyl Benzoate Low acute toxicity Moderate biodegradability

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